(S)-1-(1-Azidoethyl)-2-bromobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

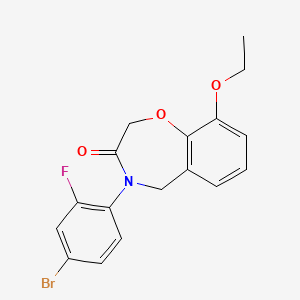

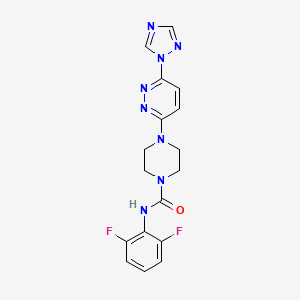

“(S)-1-(1-Azidoethyl)-2-bromobenzene” is an organic compound. It contains an azide group (N3) and a bromine atom attached to a benzene ring . The azide group is a functional group known for its high reactivity, particularly in click reactions .

Synthesis Analysis

The synthesis of compounds similar to “(S)-1-(1-Azidoethyl)-2-bromobenzene” has been reported in the literature. For instance, the acid-promoted rearrangement of (1-azidoethyl)benzene followed by hydrolysis resulted in the formation of aniline . Another study demonstrated that organic azides can be generated from stilbenes in situ and selectively undergo rearrangement to corresponding amines in a cascade fashion via amino-dealkenylation reaction .

Molecular Structure Analysis

The molecular formula of “(S)-1-(1-Azidoethyl)-2-bromobenzene” is C8H9N3. It has an average mass of 147.177 Da and a monoisotopic mass of 147.079651 Da .

Chemical Reactions Analysis

Azides, such as “(S)-1-(1-Azidoethyl)-2-bromobenzene”, are known for their unique reactivity. They can participate in a variety of reactions, including Staudinger reductions, Schmidt reactions, Curtius rearrangements, and metal-catalyzed dipolar cycloadditions with alkynes .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-1-(1-Azidoethyl)-2-bromobenzene” include a polar surface area of 12 Ų. It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

Synthesis of New Derivatives for Corrosion Inhibition

(S)-1-(1-Azidoethyl)-2-bromobenzene plays a crucial role in the synthesis of new chemical compounds with potential applications in various fields, including corrosion inhibition. For instance, the synthesis of 1,4-disubstituted 1,2,3-triazoles from azidomethylbenzene derivatives, including (S)-1-(1-Azidoethyl)-2-bromobenzene, and dipropargyl uracil or dipropargyl thymine, under optimal conditions using conventional click chemistry, has been explored. These synthesized compounds have shown potential inhibitory activity against the acidic corrosion of steels, indicating a promising avenue for the development of new corrosion inhibitors (Negrón-Silva et al., 2013).

Preparation of Molecular Scaffolds

The chemical compound also serves as a precursor in the preparation of molecular scaffolds, such as 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, derived from 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene intermediates. These scaffolds are utilized extensively in the design of molecular receptors, highlighting the versatility of (S)-1-(1-Azidoethyl)-2-bromobenzene in synthesizing complex molecular architectures. The preparation process involves a detailed synthetic procedure, demonstrating the compound's utility in facilitating the creation of valuable molecular scaffolds with limited chromatography required for purification (Wallace et al., 2005).

Novel Induction of 5-Oxoprolinosis

Research has also uncovered the novel induction of 5-oxoprolinosis in bromobenzene-induced hepatotoxicity through metabonomic analysis. This highlights a broader spectrum of biochemical and toxicological mechanisms possibly influenced by bromobenzene derivatives, including (S)-1-(1-Azidoethyl)-2-bromobenzene. Such findings offer new insights into the metabolic pathways affected by bromobenzene and its derivatives, underscoring their relevance in toxicological and pharmacological studies (Waters et al., 2006).

Facile Synthesis of Functionalized Naphthacenes

Furthermore, (S)-1-(1-Azidoethyl)-2-bromobenzene has been used in the facile synthesis of alkoxy-functionalized dibenzo[fg,op]naphthacenes, showcasing its utility in organic synthesis. This process, involving the palladium-catalyzed dehydrohalogenation of 1,3-bis(2-bromophenyl)-2,5-diphenylbenzenes, underscores the compound's role in enabling the synthesis of complex organic molecules with potential applications in materials science and organic electronics (Cheng et al., 2003).

Zukünftige Richtungen

The future directions in the research of azides like “(S)-1-(1-Azidoethyl)-2-bromobenzene” could involve their use in the synthesis of amines and other valuable heterocyclic compounds . Additionally, their unique reactivity makes them interesting targets for the development of new synthetic methodologies .

Eigenschaften

IUPAC Name |

1-[(1S)-1-azidoethyl]-2-bromobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-6(11-12-10)7-4-2-3-5-8(7)9/h2-6H,1H3/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTIOQFWXMGIEI-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1Br)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(1-Azidoethyl)-2-bromobenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid](/img/structure/B2576729.png)

![6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B2576730.png)

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2576734.png)

![2-(1-adamantyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2576735.png)

![N-[2-(2-methoxyphenoxy)ethyl]-1-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2576743.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2576745.png)

![Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2576748.png)